molecular formula C12H18N2OS B7569677 N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No. B7569677
M. Wt: 238.35 g/mol
InChI Key: ICEYMDCAXIYPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of biological activities.

Mechanism of Action

N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide acts as an agonist for the α4β2 nicotinic acetylcholine receptor, a receptor that is widely expressed throughout the central nervous system. Activation of this receptor has been shown to result in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has a number of biochemical and physiological effects, including the modulation of pain perception, the regulation of inflammation, and the protection of neurons from damage. Additionally, N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been shown to have effects on a variety of other physiological processes, including cardiovascular function and immune system function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide for laboratory experiments is its high potency, which allows for the use of relatively small amounts of the compound in experiments. Additionally, N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, one limitation of N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists, which could have improved therapeutic efficacy and reduced side effects. Additionally, there is interest in the development of novel delivery methods for N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, such as transdermal patches or inhalation devices, which could improve the pharmacokinetic properties of the compound. Finally, there is a need for further research on the long-term effects of N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, particularly with regard to its potential use in the treatment of chronic pain and other neurological disorders.

Synthesis Methods

The synthesis of N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. The most common method for synthesizing N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves the use of solid-phase peptide synthesis, which allows for the efficient production of large quantities of the compound.

Scientific Research Applications

N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been the subject of extensive scientific research due to its potential use as a therapeutic agent. Studies have shown that N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of a variety of neurological disorders.

properties

IUPAC Name

N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-8(13)5-6-14-12(15)11-7-9-3-2-4-10(9)16-11/h7-8H,2-6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEYMDCAXIYPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=CC2=C(S1)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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